

A Comparative Guide to the Bioactivity of Human and Porcine PAMP-12

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Compound of Interest

Compound Name: PAMP-12 (human, porcine)

Cat. No.: B2411493

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This guide provides a comprehensive comparison of the bioactivity of human versus porcine Proadrenomedullin N-terminal 12-amino acid peptide (PAMP-12). PAMP-12 is a biologically active peptide fragment derived from the N-terminal region of proadrenomedullin. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to facilitate further research and development.

Executive Summary

Current research indicates that the amino acid sequence of PAMP-12 is conserved between humans and pigs. The sequence is Phe-Arg-Lys-Lys-Trp-Asn-Lys-Trp-Ala-Leu-Ser-Arg, with a C-terminal amidation (FRKKWNKWALSR-NH2)[1]. This high degree of conservation suggests that the bioactivities of human and porcine PAMP-12 are identical. PAMP-12 exhibits a range of biological effects, including antimicrobial, hypotensive, and immunomodulatory activities, primarily through its interaction with the Mas-related G protein-coupled receptor X2 (MRGPRX2) and the atypical chemokine receptor 3 (ACKR3).

Data Presentation: Bioactivity of PAMP-12

The following table summarizes the available quantitative data on the bioactivity of PAMP-12. Given the identical amino acid sequence, the data presented is applicable to both human and porcine PAMP-12.



Bioactivity Parameter	Organism/Cell Line	Method	Result	Reference
Antimicrobial Activity (MIC)	Escherichia coli	Broth microdilution	4-32 μΜ	[2][3]
Gram-negative bacteria	Broth microdilution	2-4 fold increase in activity compared to PAMP-20	[2][3]	
Standard bacterial strains	Broth microdilution	4-32 μΜ		_
Hemolytic Activity	Human red blood cells	Hemolysis assay	No hemolytic activity up to 256 μΜ	
Receptor Binding (EC50)	Human MRGPRX2	Calcium mobilization assay	57.2 nM	
Hypotensive Activity	Anesthetized rats	Intravenous injection	Significant dose- dependent hypotensive effect	_
Rats and Cats	Intravenous injection	Potent vasodepressor activity		
Mast Cell Degranulation	LAD2 cells	β- hexosaminidase release assay	Concentration- dependent, saturation at 10 µM	

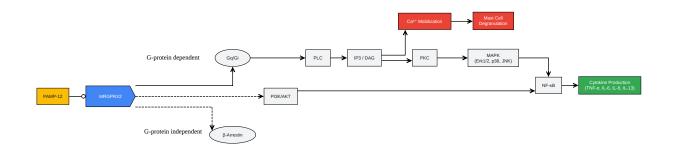
Signaling Pathways

PAMP-12's biological effects are mediated through two primary cell surface receptors: MRGPRX2 and ACKR3. The signaling outcomes are distinct for each receptor.



MRGPRX2 Signaling Pathway

Activation of MRGPRX2 by PAMP-12 can initiate both G-protein dependent and independent signaling cascades, leading to immunomodulatory effects such as mast cell degranulation and cytokine release.



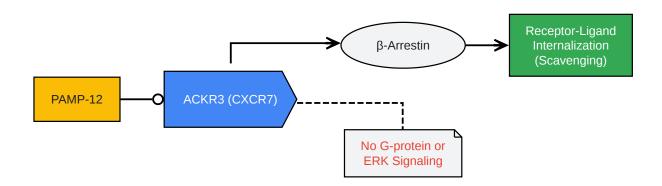
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PAMP-12 signaling through the MRGPRX2 receptor.

ACKR3 (CXCR7) Signaling Pathway

In contrast to MRGPRX2, ACKR3 acts as a scavenger receptor for PAMP-12. It binds and internalizes the peptide, thereby regulating its local concentration, but does not induce classical downstream signaling pathways like G-protein activation or ERK phosphorylation.





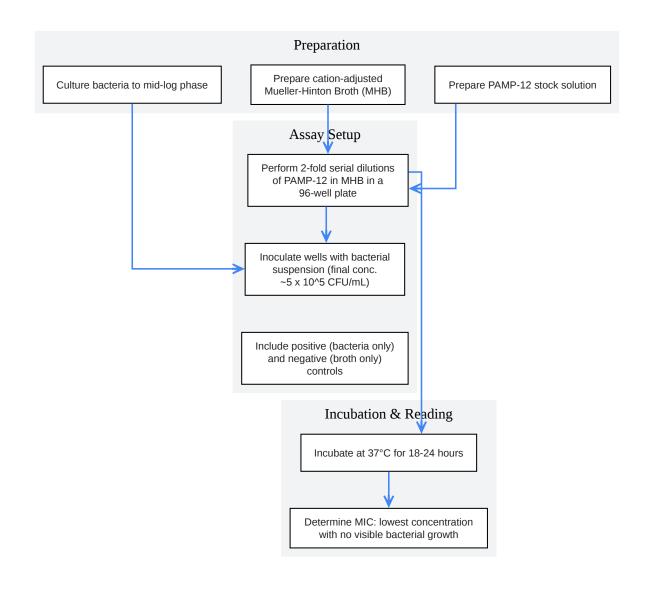
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PAMP-12 interaction with the ACKR3 scavenger receptor.

Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to determine the antimicrobial activity of PAMP-12.





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References

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